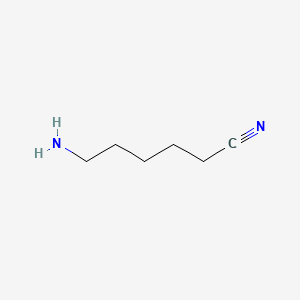

6-Aminohexanenitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 510. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-aminohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMSFJFLSXLIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062416 | |

| Record name | Hexanenitrile, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Hexanenitrile, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Aminohexanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2432-74-8, 31196-10-8 | |

| Record name | 6-Aminohexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminohexanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanenitrile, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031196108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-AMINOHEXANENITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanenitrile, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanenitrile, amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanenitrile, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminohexanonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOHEXANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGU4NDJ80Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-AMINOHEXANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Aminohexanenitrile (CAS Number 2432-74-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminohexanenitrile, also known as 6-aminocapronitrile, is a bifunctional molecule containing both a primary amine and a nitrile group. This unique structure makes it a valuable intermediate in various chemical syntheses, most notably in the production of polyamides like nylon 6 and as a precursor to 1,6-hexamethylenediamine. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis and purification methods, safety and toxicity information, and key applications.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2432-74-8 | [2] |

| Molecular Formula | C₆H₁₂N₂ | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [1] |

| Boiling Point | 235.5 °C at 760 mmHg; 129-132 °C at 26 Torr | [3] |

| Melting Point | -31.3 °C to -31.4 °C | [3] |

| Density | 0.899 g/cm³ | [4] |

| Refractive Index | 1.4475 | [4] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | [1] |

| pKa | 10.38 ± 0.10 (Predicted) | [1] |

Spectroscopic Data and Analysis

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments. The expected chemical shifts (δ) and multiplicities are as follows:

| Chemical Shift (ppm, predicted) | Multiplicity | Assignment |

| ~2.7 | Triplet | -CH₂-NH₂ |

| ~2.3 | Triplet | -CH₂-CN |

| ~1.6 | Multiplet | -CH₂-CH₂-CN |

| ~1.4 | Multiplet | -CH₂-CH₂-CH₂-NH₂ |

| ~1.2 | Singlet (broad) | -NH₂ |

Note: The broad singlet for the amine protons is due to quadrupole broadening and exchange with trace amounts of water.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 119.5 | -C≡N | [5] |

| 41.8 | -CH₂-NH₂ | [5] |

| 32.5 | -CH₂-CH₂-NH₂ | [5] |

| 28.0 | -CH₂-CH₂-CH₂-NH₂ | [5] |

| 25.0 | -CH₂-CH₂-CN | [5] |

| 16.5 | -CH₂-CN | [5] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3360, ~3290 | N-H stretching (primary amine) |

| ~2930, ~2860 | C-H stretching (aliphatic) |

| ~2245 | C≡N stretching (nitrile) |

| ~1600 | N-H bending (scissoring) |

| ~1460 | C-H bending (scissoring) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 112. The fragmentation pattern is characteristic of aliphatic amines and nitriles. Common fragmentation pathways include the loss of an amino group, cleavage of the carbon chain, and rearrangements. A prominent peak is often observed at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment resulting from α-cleavage, a characteristic fragmentation of primary amines.[6]

Synthesis and Purification

This compound can be synthesized through several routes, with the most common industrial methods starting from adiponitrile or caprolactam.

Synthesis from Adiponitrile

A primary industrial route involves the partial hydrogenation of adiponitrile. This process requires careful control of reaction conditions to selectively reduce one of the two nitrile groups.

Experimental Protocol Outline:

-

Catalyst: A Raney nickel or cobalt catalyst is typically used.[7]

-

Reaction Conditions: The reaction is carried out in a liquid phase under hydrogen pressure. Temperature and pressure are critical parameters to control selectivity towards this compound over the fully hydrogenated product, hexamethylenediamine.[7]

-

Solvent: The reaction is often performed in the presence of ammonia to suppress the formation of secondary amines.

-

Work-up: After the reaction, the catalyst is filtered off, and the product mixture is separated by distillation.

Synthesis from Caprolactam

Another significant synthetic route is the ammonolysis of caprolactam. This involves the ring-opening of the lactam with ammonia, followed by dehydration.

Experimental Protocol Outline:

-

Reactants: Caprolactam is reacted with ammonia at elevated temperatures and pressures.[1]

-

Catalyst: The reaction is often catalyzed by solid acids like alumina.[1]

-

Reaction Steps: The process involves the initial formation of 6-aminocaproamide, which is then dehydrated to this compound.

-

Purification: The crude product is purified by fractional distillation.[8] A patent describes a process involving adding water to the crude product, followed by dehydration and distillation to achieve high purity.[8]

Purification

Purification of this compound is typically achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures. The process involves carefully separating the desired product from unreacted starting materials, by-products, and any solvent used.

Safety and Toxicity

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard | Description | Reference(s) |

| GHS Pictograms | Corrosion, Acute Toxicity (Harmful) | [2] |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. | [2] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Acute Toxicity (Oral) | LD50 (rat): 820 mg/kg | [9] |

| Acute Toxicity (Dermal) | In lethal-dose studies on rabbits, it caused somnolence and acute pulmonary edema. | [2] |

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Metabolism

The metabolic fate of this compound has not been extensively studied. However, based on its structure, two primary metabolic pathways can be anticipated: metabolism of the nitrile group and metabolism of the primary amine group.

-

Nitrile Metabolism: Aliphatic nitriles can be metabolized via enzymatic hydrolysis to the corresponding carboxylic acid (6-aminohexanoic acid) and ammonia. This can occur in a single step catalyzed by nitrilases or in a two-step process involving nitrile hydratase to form an intermediate amide, which is then hydrolyzed by an amidase.[2][4]

-

Amine Metabolism: Primary amines can undergo various metabolic transformations, including oxidation, N-acetylation, and conjugation reactions.

Applications

The primary application of this compound is as a chemical intermediate.

-

Monomer for Polyamides: It can be used as an alternative monomer for the synthesis of nylon 6.[3]

-

Precursor to Hexamethylenediamine: Hydrogenation of this compound is a key step in the production of hexamethylenediamine, a crucial monomer for the synthesis of nylon 6,6.[7]

-

Fine Chemical Synthesis: The dual functionality of this compound makes it a versatile building block in the synthesis of various fine chemicals and pharmaceutical intermediates.[6]

Conclusion

This compound (CAS 2432-74-8) is a significant chemical intermediate with well-defined physicochemical and spectroscopic properties. Its synthesis from readily available industrial feedstocks like adiponitrile and caprolactam makes it an economically important compound. The primary applications lie in the polymer industry, particularly as a precursor to nylon 6 and nylon 6,6 monomers. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling and use. Further research into its metabolic pathways could provide a more complete understanding of its toxicological profile. This guide serves as a comprehensive technical resource for professionals working with this versatile molecule.

References

- 1. Producing hexamethylenediamine from caprolactam via 6-aminocapronitrile: a green production technology of the monomer of nylon-66 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pure.tue.nl [pure.tue.nl]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. CN112047857A - Preparation method of 6-aminocapronitrile - Google Patents [patents.google.com]

- 9. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Aminohexanenitrile: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminohexanenitrile, also known as 6-aminocapronitrile, is a bifunctional molecule containing both a primary amine and a nitrile group. This unique structure makes it a valuable intermediate in various chemical syntheses.[1] Its primary application lies in the industrial production of polyamide-6 (Nylon 6), where it serves as a monomer.[2] Beyond polymer chemistry, its role as a building block in the synthesis of pharmaceutical intermediates is also of significant interest to the drug development sector. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a visualization of its production workflow.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3][4] It possesses a chemical structure that imparts both polar and non-polar characteristics, influencing its solubility and reactivity. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₂ | [5] |

| Molecular Weight | 112.17 g/mol | [5] |

| CAS Number | 2432-74-8 | [5] |

| Melting Point | -31.3 °C | [4] |

| Boiling Point | 200.13 °C (estimated) | [4] |

| 129-132 °C @ 26 Torr | [6] | |

| Density | 0.893 g/cm³ (estimated) | [4] |

| Refractive Index | 1.4475 | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [4] |

| Appearance | Colorless to pale yellow oily liquid. | [4] |

Chemical Reactivity and Stability:

This compound is a stable compound under normal conditions. However, it is incompatible with strong oxidizing agents and strong acids.[7] The presence of both an amine and a nitrile group allows it to undergo a variety of chemical reactions. The amine group can be acylated, alkylated, or participate in condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Safety and Handling:

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[8][9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area.[9]

Experimental Protocols

Synthesis of this compound via Partial Hydrogenation of Adiponitrile

This protocol describes a common method for the synthesis of this compound by the selective hydrogenation of adiponitrile.[10][11]

Materials:

-

Adiponitrile (ADN)

-

Raney Nickel or Cobalt catalyst

-

Anhydrous solvent (e.g., dioxane or ethanol)

-

Hydrogen gas

-

High-pressure autoclave reactor

-

Filtration apparatus

Procedure:

-

In a high-pressure autoclave reactor, add adiponitrile and the anhydrous solvent in an appropriate ratio (e.g., 1:5 w/w).

-

Carefully add the Raney Nickel or Cobalt catalyst under an inert atmosphere. The catalyst loading is typically around 5-10% by weight of the adiponitrile.

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 bar).

-

Heat the reactor to the reaction temperature (e.g., 70-100 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring the hydrogen uptake. The reaction is typically complete within a few hours.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst. The filtrate contains the crude this compound.

Purification of this compound by Fractional Distillation

This protocol outlines the purification of crude this compound to remove unreacted starting materials and byproducts such as hexamethylenediamine.[12][13][14][15]

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a fractionating column, condenser, receiving flasks)

-

Heating mantle

-

Vacuum pump (optional, for vacuum distillation)

-

Boiling chips

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

-

Add the crude this compound and a few boiling chips to the distillation flask.

-

Begin heating the distillation flask gently with the heating mantle.

-

As the mixture heats, vapors will rise into the fractionating column. The temperature at the top of the column should be monitored closely.

-

The first fraction to distill will be the component with the lowest boiling point. Collect this fraction in a separate receiving flask and discard it if it is an impurity.

-

As the temperature at the top of the column stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.

-

Continue the distillation until the temperature starts to rise again, indicating that a higher-boiling impurity is beginning to distill.

-

Stop the distillation and allow the apparatus to cool down.

-

The collected fraction of this compound should be a clear, colorless to pale yellow liquid.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the primary amine group, derivatization is often employed to improve the chromatographic separation and detection of this compound.[1][16][17][18] This protocol provides a general method using trifluoroacetic anhydride (TFAA) as the derivatizing agent.

Materials:

-

This compound sample

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., ethyl acetate)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation and Derivatization:

-

Prepare a standard solution of this compound in the anhydrous solvent (e.g., 1 mg/mL).

-

In a clean, dry autosampler vial, add 100 µL of the sample or standard solution.

-

Add 50 µL of TFAA to the vial.

-

Cap the vial tightly and heat at 60 °C for 30 minutes.

-

Allow the vial to cool to room temperature before analysis.

-

-

GC-MS Analysis:

-

Injector: Set the injector temperature to 250 °C. Use a splitless injection mode.

-

Oven Program: Start at an initial temperature of 80 °C, hold for 2 minutes. Ramp the temperature to 250 °C at a rate of 10 °C/min. Hold at 250 °C for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in full scan mode over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the peak corresponding to the trifluoroacetylated derivative of this compound based on its retention time and mass spectrum.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

-

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Conclusion

This compound is a versatile chemical intermediate with significant industrial and potential pharmaceutical applications. Understanding its physical and chemical properties is crucial for its safe handling and effective use in various synthetic processes. The provided experimental protocols for its synthesis, purification, and analysis offer a practical guide for researchers and scientists. As the demand for advanced materials and novel pharmaceutical agents continues to grow, the importance of well-characterized and readily available intermediates like this compound is set to increase.

References

- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 2. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 6-AMINO CAPRONITRILE | 2432-74-8 [chemicalbook.com]

- 5. Hexanenitrile, 6-amino- [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. vumc.org [vumc.org]

- 8. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Purification [chem.rochester.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. gcms.labrulez.com [gcms.labrulez.com]

- 18. researchgate.net [researchgate.net]

6-Aminohexanenitrile molecular structure and weight

An In-depth Technical Guide to 6-Aminohexanenitrile: Molecular Structure, Properties, and Synthesis

Introduction

This compound, also known as 6-aminocapronitrile, is a bifunctional molecule containing both a primary amine and a nitrile group. This structure makes it a valuable intermediate in various chemical syntheses. Notably, it serves as a key precursor in an alternative, salt-free production route for caprolactam, the monomer for Nylon-6.[1][2] It is also an intermediate in the hydrogenation of adiponitrile to produce hexamethylenediamine (HMDA), a crucial component of Nylon-6,6.[3][4] This guide provides a detailed overview of its molecular structure, physicochemical properties, and common experimental protocols for its synthesis and purification.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a six-carbon chain with an amino group (-NH₂) at one terminus (position 6) and a nitrile group (-C≡N) at the other.

-

Molecular Weight: 112.17 g/mol [3]

-

Canonical SMILES: NCCCCCC#N

-

InChI: InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2[5]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. The data is compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Weight | 112.17 g/mol | [3] |

| Physical State | Colorless liquid | [7] |

| Melting Point | -31.3 °C | [8] |

| Boiling Point | 129-132 °C at 26 Torr ~200 °C (estimate at atmospheric pressure) | [8] |

| Density | 0.8929 g/cm³ (estimate) | [8] |

| Refractive Index (n_D) | 1.4475 | |

| pKa | 10.38 ± 0.10 (Predicted) | [8] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [8] |

Experimental Protocols

Synthesis: Partial Hydrogenation of Adiponitrile

This compound is primarily synthesized via the partial hydrogenation of adiponitrile (ADN). The key challenge is to achieve high selectivity towards the mono-hydrogenated product while minimizing the further hydrogenation to hexamethylenediamine (HMDA) and other side reactions.[1]

Objective: To synthesize this compound (ACN) by selectively hydrogenating one of the two nitrile groups of adiponitrile (ADN).

Catalyst: Supported Nickel catalysts, such as Ni/SiO₂ or Ni/α-Al₂O₃, are commonly employed.[1][7] Raney Nickel is also a widely used catalyst for this transformation.[3]

Methodology: The following protocol is based on a continuous flow fixed-bed reactor system.[1]

-

Catalyst Preparation and Reduction:

-

Load the fixed-bed reactor (e.g., 12 mm inner diameter stainless steel tube) with 4.0 g of the chosen Nickel catalyst.[1]

-

Reduce the catalyst in-situ by passing a stream of hydrogen gas (6 L/h) through the reactor at 623 K (350 °C) for 4 hours.[1]

-

After reduction, cool the reactor to the desired reaction temperature, for example, 453 K (180 °C).[1]

-

-

Hydrogenation Reaction:

-

Prepare a feed solution of adiponitrile in ethanol (e.g., a volume ratio of ADN to EtOH of 0.25).[1]

-

Introduce the ADN solution into the reactor at a constant flow rate (e.g., 5 mL/h) along with a continuous flow of hydrogen gas (6.5 L/h).[1]

-

Maintain the reaction under atmospheric pressure and in the absence of ammonia.[1]

-

The reaction proceeds as follows: NC-(CH₂)₄-CN + 2H₂ → H₂N-(CH₂)₅-CN.

-

-

Product Collection and Analysis:

-

Collect the liquid product mixture exiting the reactor.

-

Analyze the composition of the product stream using gas chromatography (GC) to determine the conversion of ADN and the selectivity for ACN, HMDA, and any byproducts.

-

Purification Protocol

The product mixture from ADN hydrogenation typically contains unreacted ADN, the desired this compound (ACN), fully hydrogenated hexamethylenediamine (HMDA), and cyclic byproducts such as tetrahydroazepine (THA).[2] Purification is essential to isolate ACN.

Objective: To separate this compound from byproducts, particularly THA.

Methodology: This process involves a combination of thermal treatment and distillation.[2]

-

Initial Distillation (Optional but recommended):

-

Perform a simple distillation on the crude reaction mixture to remove the more volatile HMDA.[2]

-

-

Conversion of THA:

-

Final Distillation:

-

Distill the ACN from the resulting mixture under reduced pressure.[2]

-

The high-boiling compounds formed from THA will remain in the distillation residue, yielding purified this compound as the distillate.

-

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the production of purified this compound from Adiponitrile.

Caption: Workflow for this compound Synthesis and Purification.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-AMINO CAPRONITRILE | 2432-74-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Producing hexamethylenediamine from caprolactam via 6-aminocapronitrile: a green production technology of the monomer of nylon-66 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Separation of 6-aminocapronitrile and hexamethylenediamine from a mixture comprising hexamethylenediamine, 6-aminocapronitrile and tetrahydroazepine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

Synthesis of 6-Aminohexanenitrile from Adiponitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-aminohexanenitrile (AHN), also known as 6-aminocapronitrile (ACN), from adiponitrile (ADN). This versatile bifunctional molecule serves as a crucial intermediate in the production of polyamides, such as Nylon 6, and holds potential as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document details the core synthetic methodologies, focusing on the catalytic partial hydrogenation of adiponitrile, and presents key experimental data, reaction pathways, and detailed protocols.

Core Synthesis Methodology: Partial Hydrogenation of Adiponitrile

The primary industrial route for the synthesis of this compound from adiponitrile is through catalytic partial hydrogenation.[1] This process involves the selective reduction of one of the two nitrile groups of adiponitrile to a primary amine. The reaction is a sequential process where adiponitrile is first converted to this compound, which can then be further hydrogenated to hexamethylenediamine (HMDA).[3][4][5][6]

The main challenge in this synthesis is to control the reaction to maximize the yield of the desired mono-amine, this compound, while minimizing the formation of the fully hydrogenated product, HMDA, and other byproducts such as secondary and tertiary amines.[7][8] The choice of catalyst and reaction conditions plays a critical role in achieving high selectivity for AHN.

Catalytic Systems

A variety of catalysts have been investigated for the partial hydrogenation of adiponitrile. Nickel-based catalysts are the most prominent, with both Raney-type and supported nickel catalysts demonstrating high activity.

-

Raney Catalysts (Raney Ni, Raney Co): Raney Nickel and Raney Cobalt are widely used due to their high activity.[3][4][5][6] However, they can be pyrophoric and difficult to handle on an industrial scale.[7]

-

Supported Nickel Catalysts: To overcome the limitations of Raney catalysts, supported nickel catalysts have been developed. Common supports include alumina (Al₂O₃) and silica (SiO₂).[7][8][9] These catalysts offer better mechanical resistance and are easier to handle. The properties of the support material, particularly its acidity, can significantly influence the selectivity of the reaction. For instance, acidic sites on the support can promote the formation of condensation byproducts.[8]

-

Promoters and Modifiers: The performance of nickel-based catalysts can be enhanced by the addition of promoters or modifiers. For example, the addition of potassium oxide (K₂O) and lanthanum oxide (La₂O₃) to Ni/α-Al₂O₃ catalysts has been shown to improve the selectivity towards this compound and the stability of the catalyst.[7] Similarly, modifying alumina-supported nickel catalysts with sodium (Na) can increase the selectivity for HMDA, highlighting the importance of controlling catalyst basicity for selective hydrogenation.[9]

Reaction Parameters

The selective synthesis of this compound is highly dependent on the careful control of several key reaction parameters:

-

Temperature: Higher temperatures generally lead to increased reaction rates but can also favor the formation of the fully hydrogenated product, HMDA, and byproducts.[3][4][5][6]

-

Hydrogen Pressure: Similar to temperature, higher hydrogen pressure increases the rate of hydrogenation but can decrease the selectivity for the desired mono-amine.[3][4][5][6]

-

Catalyst Loading: The amount of catalyst used affects the conversion rate. Lower catalyst loading can lead to incomplete conversion and a higher proportion of unreacted adiponitrile.[3][4][5]

-

Solvent and Additives: The reaction is typically carried out in a liquid phase. The presence of additives, such as ammonia or sodium hydroxide, can suppress the formation of secondary and tertiary amines.[7][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of this compound and hexamethylenediamine from adiponitrile.

Table 1: Effect of Reaction Conditions on Adiponitrile Hydrogenation over Raney Catalysts

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | ADN/Catalyst (w/w) | ADN Conversion (%) | AHN Selectivity (%) | HMDA Selectivity (%) | Reference |

| Raney Ni | 80 | 8 | 15 | >99 | 1 | 90.5 | [4] |

| Raney Co | 80 | 8 | 15 | >99 | - | 85-87 | [4] |

| Raney Ni | 100 | 8 | 15 | - | - | 100 | [4] |

| Raney Co | 100 | 8 | 15 | - | - | 85-87 | [4] |

Table 2: Performance of Supported Nickel Catalysts in Adiponitrile Hydrogenation

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | ADN Conversion (%) | HMDA Selectivity (%) | Reference |

| Ni-0.15Na/Al₂O₃ | 120 | 4 | 100 | 82.07 | [9] |

| Ni/α-Al₂O₃ | - | Atmospheric | - | - | [7] |

| Ni/K₂O-Al₂O₃ | - | Atmospheric | - | Improved ACN selectivity | [7] |

| Ni/La₂O₃-K₂O-Al₂O₃ | - | Atmospheric | - | Improved ACN selectivity | [7] |

| Ni/SiO₂ (with NaOH) | - | - | - | 94 (primary amine) | [10] |

Experimental Protocols

This section provides a generalized experimental protocol for the laboratory-scale synthesis of this compound from adiponitrile based on the cited literature.

Materials:

-

Adiponitrile (ADN)

-

Catalyst (e.g., Raney Ni, supported Ni catalyst)

-

Solvent (e.g., a suitable inert solvent)

-

Hydrogen gas (high purity)

-

Optional: Additive (e.g., ammonia, sodium hydroxide)

Equipment:

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, and pressure gauge.

-

Catalyst handling equipment (glove box for pyrophoric catalysts).

-

Filtration system to remove the catalyst.

-

Analytical equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS)).

Procedure:

-

Catalyst Preparation: The catalyst is weighed and, if necessary, pre-treated (e.g., reduction of a supported catalyst precursor under a hydrogen flow). For pyrophoric catalysts like Raney Ni, handling should be performed under an inert atmosphere.

-

Reactor Charging: The autoclave is charged with adiponitrile, the solvent, and any additives. The catalyst is then added carefully.

-

Reaction Setup: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

-

Reaction Execution: The reactor is heated to the desired temperature and pressurized with hydrogen to the target pressure. The reaction mixture is stirred vigorously to ensure good mass transfer. The progress of the reaction can be monitored by taking samples periodically and analyzing them by GC-MS.

-

Reaction Quenching and Product Isolation: After the desired reaction time or conversion is reached, the reactor is cooled down to room temperature and the hydrogen pressure is carefully released.

-

Catalyst Removal: The reaction mixture is filtered to remove the catalyst.

-

Product Purification: The crude product containing this compound, unreacted adiponitrile, hexamethylenediamine, and other byproducts is then purified. Purification can be achieved by techniques such as distillation under reduced pressure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathway for the synthesis of this compound and a general experimental workflow.

Caption: Reaction pathway for the hydrogenation of adiponitrile.

Caption: General experimental workflow for synthesis.

References

- 1. This compound |High Purity [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pure.skku.edu [pure.skku.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for 6-Aminohexanenitrile

An In-depth Technical Guide to 6-Aminohexanenitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of significant interest in polymer chemistry and as a synthetic intermediate. The document details its chemical identity, physicochemical properties, synthesis protocols, key chemical reactions, and applications, with a particular focus on its role as a precursor to Nylon-6. Safety and handling information is also provided. This guide is intended for researchers, scientists, and professionals in chemical synthesis and drug development.

Introduction

This compound, also known as 6-aminocapronitrile, is an aliphatic amino-nitrile. It contains both a primary amine and a nitrile functional group, making it a valuable and versatile building block in organic synthesis. Its primary industrial significance lies in its role as a monomer for the synthesis of polyamide-6 (Nylon-6), offering an alternative pathway to the conventional ring-opening polymerization of ε-caprolactam. This guide consolidates technical data, experimental procedures, and applications relevant to this compound.

Nomenclature and Chemical Identifiers

The systematic and unambiguous identification of a chemical compound is crucial for scientific communication and safety.

-

IUPAC Name : this compound[1]

-

Synonyms : 6-Aminocapronitrile, ω-Aminocapronitrile, 5-Cyanopentylamine, 6-Aminohexanonitrile[1][2][3]

-

SMILES : NCCCCCC#N[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 1. The compound is a colorless liquid under standard conditions.

Table 1: Physicochemical Properties and Identifiers for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Physical Description | Colorless Liquid | [1] |

| Melting Point | -31.4 °C | [2] |

| Boiling Point | 129-132 °C @ 26 Torr (401.2 K @ 0.036 bar) | [2][5] |

| Refractive Index | 1.4475 | [4] |

| CAS Registry Number | 2432-74-8 | [1][2][3] |

| EC Number | 219-409-2 | [1][4] |

Synthesis Protocols

The most common industrial route to this compound is the selective partial hydrogenation of adiponitrile.

Catalytic Hydrogenation of Adiponitrile

This process involves the reduction of one of the two nitrile groups of adiponitrile (ADN) to a primary amine. The reaction must be carefully controlled to prevent the further hydrogenation of the second nitrile group, which would yield hexamethylenediamine (HMD), or other side reactions.

Experimental Protocol:

A detailed experimental protocol for the liquid-phase hydrogenation of adiponitrile is described below, based on studies with supported nickel catalysts.[2][4][6]

-

Catalyst Preparation : A supported nickel catalyst, such as Ni/SiO₂ or Ni/Al₂O₃, is prepared. For instance, a highly dispersed Ni/SiO₂ catalyst can be synthesized by the direct reduction of a Ni(NO₃)₂/SiO₂ precursor.[2][6] Promoters like K₂O or La₂O₃ may be added to improve selectivity and catalyst stability.[1]

-

Reaction Setup : The hydrogenation is typically carried out in a high-pressure reactor (autoclave).

-

Reaction Execution : The supported Ni catalyst is placed in the reactor along with the adiponitrile substrate. The reaction is conducted in the liquid phase.

-

Reaction Conditions :

-

Temperature : A reduction temperature of around 450 °C is often used for catalyst preparation to suppress side reactions.[4]

-

Pressure : The reaction is performed under hydrogen pressure.

-

Additives : An additive such as NaOH is often introduced into the reactor to improve the selectivity towards the primary amine products (this compound and hexamethylenediamine) to over 90%.[2][6]

-

-

Product Isolation and Purification : After the reaction, the catalyst is filtered off. The product mixture is then purified, typically by distillation under reduced pressure, to isolate this compound from unreacted adiponitrile, hexamethylenediamine, and other byproducts.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a key intermediate in the synthesis of important polymers and other chemicals.

Synthesis of Nylon-6

This compound (ACN) serves as a direct monomer for the synthesis of Nylon-6, bypassing the need for ε-caprolactam. The process involves two main steps: the hydrolysis of the nitrile group to a carboxylic acid, followed by polycondensation.

-

Hydrolysis : In the presence of water, the nitrile group of ACN is hydrolyzed to form 6-aminohexanoic acid.

-

Polycondensation : At elevated temperatures, the 6-aminohexanoic acid monomers undergo a condensation polymerization reaction. The amine group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This process repeats to form the long polymer chains of Nylon-6.

To achieve a high molecular weight polymer (15,000–20,000 g/mol ), a conversion rate exceeding 99% is necessary.[7]

Synthesis of ε-Caprolactam

This compound can be converted into ε-caprolactam, the primary monomer for industrial Nylon-6 production. This process involves hydrolysis of the nitrile followed by an intramolecular cyclization (lactamization). This can be achieved in a continuous-flow system using high-temperature water, which acts as the solvent, reactant, and catalyst, achieving yields of up to 90%.[5]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic peaks for the amine (N-H stretching) and nitrile (C≡N stretching) functional groups.[1]

-

Mass Spectrometry (MS) : Mass spectra are available for this compound, aiding in the determination of its molecular weight and fragmentation pattern.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Safety and Handling

Proper safety precautions must be observed when handling this compound due to its potential hazards.

Table 2: GHS Hazard Information for this compound

| Hazard Code | Description | Reference(s) |

| H302 | Harmful if swallowed | [1][7] |

| H315 | Causes skin irritation | [1][7] |

| H319 | Causes serious eye irritation | [1][7] |

| H332 | Harmful if inhaled | [1] |

| H335 | May cause respiratory irritation | [1][7] |

| H314 | Causes severe skin burns and eye damage (at high concentrations) | [1] |

Handling and First Aid:

-

Handling : Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye protection.[7] Avoid contact with skin and eyes and prevent the formation of aerosols.[7]

-

Skin Contact : Wash off immediately with plenty of soap and water.[8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[8]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

-

Ingestion : Rinse mouth and seek medical help.[7]

Role in Drug Development

While this compound itself is not a pharmaceutical, the nitrile group is a recognized pharmacophore in drug design. Nitriles are often used as bioisosteres for carbonyl groups, acting as hydrogen bond acceptors. They are present in a variety of pharmaceuticals where they contribute to binding affinity and metabolic stability. The primary amine group also offers a site for further chemical modification, making bifunctional molecules like this compound potentially useful starting materials or scaffolds for the synthesis of novel therapeutic agents. However, there is currently no widespread, direct application of this compound in signaling pathway research or as a key intermediate in major drug pipelines.

References

- 1. Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3 [mdpi.com]

- 2. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The continuous synthesis of ε-caprolactam from 6-aminocapronitrile in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.tue.nl [pure.tue.nl]

- 8. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Safety Data Sheet (SDS) of 6-Aminohexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 6-Aminohexanenitrile, as detailed in its Safety Data Sheet (SDS). The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental context, and visual representations of key safety concepts.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 6-Aminocapronitrile, 6-amino-hexanenitrile, omega-Aminocapronitrile[1][2][3][4] |

| CAS Number | 2432-74-8[1][2][3][4][5] |

| Molecular Formula | C6H12N2[1][2][3][4][5] |

| Molecular Weight | 112.17 g/mol [5] |

| Chemical Structure | NCCCCCC#N |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Physical State | Liquid[1][5] | PubChem, Haz-Map |

| Color | Colorless[1][5] | PubChem, Haz-Map |

| Boiling Point | 235.5 °C[6] | ECHEMI |

| Melting Point | -31.4 °C[6] | ECHEMI |

| Flash Point | 93.6 °C[6] | ECHEMI |

| Density | 0.899 g/cm³[6] | ECHEMI |

| Refractive Index | 1.4475[2][6] | ECHEMI, ChemSynthesis |

| Vapor Pressure | 0.18 mmHg[6] | ECHEMI |

Hazard Identification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[5][7] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[5][7] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[5][7] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[5][7] |

Pictograms:

Signal Word: Warning[7]

Toxicological Information

The toxicological profile of this compound is summarized below.

| Toxicity Endpoint | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | 820 mg/kg | Rat | Oral | [8] |

Toxic Effects:

-

Behavioral: Somnolence (general depressed activity)[8]

-

Lungs, Thorax, or Respiration: Other changes[8]

-

Blood: Hemorrhage[8]

Experimental Protocols

The safety data presented in the SDS are derived from standardized experimental protocols. Below are summaries of the likely methodologies used, based on OECD and ASTM guidelines.

5.1. Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a substance, which determines the LD50 value, is often assessed using the Acute Toxic Class Method (OECD Guideline 423)[9]. This method is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity[9].

-

Principle: The substance is administered orally to a group of animals at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight)[4]. The outcome of the test (mortality or evident toxicity) at one dose level determines the next dose level to be tested[4].

-

Animal Model: Typically, rats or mice are used, with females often being the preferred sex as they can be slightly more sensitive[4].

-

Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days[4].

-

Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

5.2. Skin Irritation (OECD 404)

The potential for a chemical to cause skin irritation is typically evaluated using the Acute Dermal Irritation/Corrosion test (OECD Guideline 404)[10].

-

Principle: The test substance is applied to a small area of the skin of an experimental animal, usually an albino rabbit[10].

-

Procedure: A small amount of the substance is applied to a shaved patch of skin and covered with a gauze patch for a specified exposure period (typically 4 hours)[10]. The skin is then observed for signs of irritation, such as erythema (redness) and edema (swelling), at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal[10].

-

Endpoint: The severity of the skin reaction is scored, and the substance is classified as an irritant or non-irritant based on the scores.

5.3. Eye Irritation (OECD 405)

The potential for a chemical to cause eye irritation or damage is assessed using the Acute Eye Irritation/Corrosion test (OECD Guideline 405)[5][11][12].

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, typically an albino rabbit[12]. The other eye serves as a control[12].

-

Procedure: The eye is examined for signs of irritation, such as corneal opacity, iritis, conjunctival redness, and chemosis, at 1, 24, 48, and 72 hours after application[12].

-

Endpoint: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the irritation.

5.4. Flash Point Determination (ASTM D93)

The flash point of a liquid is determined using a standardized method, such as the Pensky-Martens Closed Cup Tester (ASTM D93)[13][14][15][16].

-

Principle: A sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid[16].

-

Procedure: The temperature at which a flash is observed is recorded as the flash point[16]. The test is conducted in a closed cup to minimize the loss of volatile components and provide a more conservative (lower) flash point value[13].

-

Endpoint: The flash point temperature, corrected for barometric pressure[13].

Visualizing Safety Information

6.1. Structure of a Safety Data Sheet (SDS)

The following diagram illustrates the logical flow and key sections of a standard Safety Data Sheet, providing a roadmap for locating critical safety information.

Caption: Logical flow of information in a Safety Data Sheet (SDS).

6.2. Chemical Spill Response Workflow

This diagram outlines the general workflow for responding to a chemical spill, a critical procedure detailed in Section 6 of the SDS.

Caption: General workflow for responding to a chemical spill.

Handling and Storage

7.1. Precautions for Safe Handling

-

Handle in a well-ventilated place.[7]

-

Wear suitable protective clothing, gloves, and eye/face protection.[7]

-

Avoid contact with skin and eyes.[7]

-

Avoid the formation of dust and aerosols.[7]

-

Use non-sparking tools.[7]

-

Prevent fire caused by electrostatic discharge steam.[7]

7.2. Conditions for Safe Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Store apart from foodstuff containers or incompatible materials.[7]

First-Aid Measures

-

If Swallowed: Get medical help. Rinse mouth.[7]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: No data available.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7]

-

Methods for Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[7]

Transport Information

The transport of this compound is regulated. The UN Model Regulations provide a basis for harmonized transport regulations across different modes. While a specific UN number for this chemical was not found in the initial search, its transport would be governed by its hazard classification (e.g., flammable liquid, toxic substance).

This guide is intended to provide a comprehensive overview of the safety information for this compound. It is essential to consult the most current and complete Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. ecetoc.org [ecetoc.org]

- 4. scribd.com [scribd.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Model regulations for the transport of dangerous goods - BfR [bfr.bund.de]

- 7. researchgate.net [researchgate.net]

- 8. scimed.co.uk [scimed.co.uk]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. precisionlubrication.com [precisionlubrication.com]

- 14. delltech.com [delltech.com]

- 15. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

A Technical Guide to 6-Aminohexanenitrile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides core technical information on 6-aminohexanenitrile, a key intermediate in various research and industrial applications. This document outlines its primary suppliers for research-grade material, details a representative synthesis protocol, and visualizes key chemical pathways and experimental workflows.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 2432-74-8 | [1][2] |

| Molecular Formula | C₆H₁₂N₂ | [1][2] |

| Molecular Weight | 112.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Synonyms | 6-Aminocapronitrile, 5-Cyanopentylamine | [2] |

Key Suppliers of Research-Grade this compound

For researchers requiring high-purity this compound, several reputable suppliers offer various grades and quantities. The following table summarizes key offerings from prominent vendors to facilitate easy comparison for procurement.

| Supplier | Purity | Available Quantities | Catalog Number |

| Sigma-Aldrich | 95% | 1 g, 5 g, 25 g | 149459 |

| TCI America | >98.0% (GC) | 5 g, 25 g | A1453 |

| Alfa Aesar | 97% | 5 g, 25 g, 100 g | A14539 |

| Chem-Impex International | 97%+ | 5 g, 25 g, 100 g | 01968 |

| Oakwood Chemical | 97% | 5 g, 25 g, 100 g | 044574 |

| Santa Cruz Biotechnology | ≥95% | 1 g, 5 g | sc-239530 |

Note: Availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

Experimental Protocols: Synthesis of this compound

The industrial production of this compound is primarily achieved through the selective catalytic hydrogenation of adiponitrile. The following protocol is a representative laboratory-scale procedure derived from established industrial processes.

Catalytic Hydrogenation of Adiponitrile

This process involves the partial hydrogenation of adiponitrile to yield this compound. Further hydrogenation can lead to the formation of hexamethylenediamine. Selectivity towards this compound is controlled by reaction conditions and catalyst choice.

Materials:

-

Adiponitrile (ADN)

-

Raney Nickel (or a supported nickel catalyst, e.g., Ni/SiO₂)

-

Ethanol (or another suitable solvent)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls.

Procedure:

-

Catalyst Preparation: Activate the Raney Nickel catalyst according to the manufacturer's instructions. For supported catalysts, pretreatment such as reduction under a hydrogen flow at an elevated temperature may be required.

-

Reaction Setup: In a high-pressure reactor, charge the adiponitrile and the solvent. A typical ratio would be 1:1 to 1:5 by weight of adiponitrile to solvent.

-

Catalyst Addition: Add the activated catalyst to the reactor under an inert atmosphere to prevent deactivation. The catalyst loading can range from 1% to 10% by weight relative to the adiponitrile.

-

Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 3-10 MPa). Heat the reactor to the reaction temperature (generally between 70°C and 150°C) with constant stirring.

-

Monitoring the Reaction: Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of adiponitrile and the selectivity towards this compound.

-

Reaction Work-up: After the desired conversion is reached, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: The this compound can be purified from the crude reaction mixture by fractional distillation under reduced pressure.

Visualizing Key Pathways and Workflows

To further aid researchers, the following diagrams illustrate the core synthesis pathway of this compound and a general experimental workflow for its application in research.

Caption: Catalytic hydrogenation of adiponitrile to this compound.

Caption: A typical workflow for using this compound in a research setting.

References

An In-depth Technical Guide to 6-Aminohexanenitrile and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Aminohexanenitrile, a versatile chemical intermediate with significant applications in polymer chemistry and as a potential building block in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, synthesis and polymerization protocols, and its role as a pharmaceutical intermediate.

Chemical Identity and Synonyms

This compound is an organic compound containing both a primary amine and a nitrile functional group. This bifunctionality makes it a valuable precursor in various chemical syntheses. It is known by several alternative names and identifiers, which are crucial for researchers to recognize when consulting different literature and databases.

| Identifier Type | Value | Citation |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Aminocapronitrile, ω-Aminocapronitrile, 5-Cyanopentylamine, ε-Aminocapronitrile | [1][2] |

| CAS Number | 2432-74-8 | [1][2] |

| Molecular Formula | C₆H₁₂N₂ | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| InChI Key | KBMSFJFLSXLIDJ-UHFFFAOYSA-N | [1] |

| SMILES | NCCCCCC#N | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

| Property | Value | Citation |

| Physical State | Liquid at room temperature | [3] |

| Melting Point | -31.3 °C | [2] |

| Boiling Point | 200.13 °C (rough estimate) | [2] |

| Refractive Index | 1.4475 | [2] |

| Flash Point | 93.6 °C | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |

Spectral Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the amine (N-H stretching) and nitrile (C≡N stretching) functional groups.[1]

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[1]

Experimental Protocols

Synthesis of this compound from Adiponitrile

The primary industrial synthesis of this compound involves the partial hydrogenation of adiponitrile.[4][5] This process must be carefully controlled to favor the formation of the mono-amine over the di-amine, hexamethylenediamine.

Materials:

-

Adiponitrile (ADN)

-

Raney Nickel or Raney Cobalt catalyst[4]

-

Hydrogen gas (H₂)

-

Solvent (e.g., anhydrous ammonia or a suitable organic solvent)

-

High-pressure reactor

Procedure:

-

The high-pressure reactor is charged with adiponitrile and the Raney metal catalyst.

-

The reactor is sealed and purged with nitrogen gas to remove any oxygen.

-

The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 2.5 to 8 MPa).[4]

-

The reaction mixture is heated to the target temperature (e.g., 60-100 °C).[4]

-

The reaction is allowed to proceed with vigorous stirring for a set period. The reaction progress can be monitored by analyzing samples using Gas Chromatography (GC) to determine the conversion of adiponitrile and the selectivity towards this compound.[3]

-

Upon completion, the reactor is cooled, and the excess hydrogen pressure is carefully released.

-

The catalyst is separated from the reaction mixture by filtration.

-

The resulting solution is then purified by distillation to isolate the this compound.

Polymerization of this compound to Nylon 6

This compound can serve as an alternative monomer for the synthesis of Nylon 6, a widely used polyamide.[3] The polymerization is a polycondensation reaction involving the hydrolysis of the nitrile group to a carboxylic acid, which then reacts with the amine group of another monomer.

Materials:

-

This compound (ACN)

-

Water (as initiator)

-

Polymerization reactor equipped with a stirrer and a system for removing water

Procedure:

-

A precise amount of this compound and a controlled amount of water are charged into the polymerization reactor.

-

The reactor is heated under an inert atmosphere (e.g., nitrogen) to initiate the polymerization. The initial phase involves the hydrolysis of the nitrile group.

-

The temperature is gradually increased to the polymerization temperature (e.g., 250-280 °C) to facilitate the polycondensation reaction.[3]

-

Water, formed as a byproduct of the condensation reaction, is continuously removed to drive the equilibrium towards the formation of high molecular weight polymer.

-

The progress of the polymerization can be monitored by measuring the melt viscosity.

-

Once the desired molecular weight is achieved, the molten Nylon 6 is extruded, cooled, and pelletized.

-

The final polymer may contain a small percentage of unreacted monomer and cyclic oligomers, which can be removed by an extraction process.[3]

Role as a Pharmaceutical Intermediate

While this compound itself is not known to have significant direct biological activity, its bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[6][7] The primary amine can be a key site for further chemical modifications, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to various functional groups.

Its structural similarity to 6-aminohexanoic acid (ε-aminocaproic acid), a known antifibrinolytic drug, suggests its potential as a starting material for the synthesis of analogous compounds with potential therapeutic applications.[7] The nitrile group offers a different chemical handle compared to the carboxylic acid, which can be advantageous in certain synthetic strategies.

Visualizations

References

- 1. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pure.tue.nl [pure.tue.nl]

- 4. mdpi.com [mdpi.com]

- 5. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of ε-Caprolactam from 6-Aminohexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ε-caprolactam from 6-aminohexanenitrile. The synthesis is a critical process in the production of Nylon-6, a widely used polymer. The protocols described herein focus on the cyclization of this compound, a promising and environmentally conscious alternative to traditional methods that often involve corrosive reagents and generate significant byproducts.

The primary method detailed is the conversion of this compound to ε-caprolactam in high-temperature water, which can act as a solvent, reactant, and catalyst.[1][2] This approach combines the hydrolysis of the nitrile group and the subsequent cyclization into a single, efficient process.[1][2]

Reaction Principle

The synthesis of ε-caprolactam from this compound proceeds through a two-step intramolecular reaction mechanism:

-

Hydrolysis: The nitrile group (-CN) of this compound is hydrolyzed to a carboxylic acid group (-COOH), forming 6-aminocaproic acid.

-

Cyclization: The resulting 6-aminocaproic acid undergoes an intramolecular condensation reaction, where the amine group (-NH2) reacts with the carboxylic acid group, eliminating a molecule of water to form the cyclic amide, ε-caprolactam.

This process can be performed with or without a catalyst, often under high-temperature and high-pressure conditions in an aqueous medium.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental conditions for the synthesis of ε-caprolactam from this compound in high-temperature water.

| Parameter | Value | Catalyst | Conversion of this compound (%) | Yield of ε-Caprolactam (%) | Residence Time | Reference |

| Temperature | 300 °C | None | 100% | - | 1 hour | [3] |

| Temperature | 350 °C | None | 70% | 66% | 240 seconds | [3] |

| Temperature & Pressure | 400 °C, 400 bar | None | 94% | 90% | < 2 minutes | [4] |

| Initial Concentration | 10% in water | None | 100% | - | 1 hour | [3] |

| Initial Concentration | 30% by volume | None | 94% | 90% | < 2 minutes | [4] |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of ε-caprolactam from this compound using a continuous-flow reactor system in high-temperature water.

Materials and Equipment

-

Reactant: this compound (ACN)

-

Solvent: Deionized water

-

Equipment:

-

High-performance liquid chromatography (HPLC) pump for delivering the reactant solution

-

Preheater coil

-

Continuous-flow tubular reactor (e.g., stainless steel tubing)

-

Heating system (e.g., tube furnace or sand bath) capable of reaching at least 400 °C

-

Back-pressure regulator to maintain high pressure

-

Cooling system (e.g., ice bath) to quench the reaction

-

Sample collection vial

-

Analytical equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

-

Experimental Procedure

-

Preparation of Reactant Solution: Prepare an aqueous solution of this compound at the desired concentration (e.g., 10-30% by volume) in deionized water.

-

System Setup:

-

Assemble the continuous-flow reactor system as shown in the workflow diagram below.

-

Ensure all connections are secure to handle high pressure and temperature.

-

-

Reaction Execution:

-

Heat the reactor to the target temperature (e.g., 350-400 °C).

-

Pressurize the system to the desired pressure (e.g., 250-400 bar) using the back-pressure regulator.

-

Pump the prepared this compound solution through the preheater and into the reactor at a constant flow rate to achieve the desired residence time (e.g., < 2 minutes to 1 hour).

-

The product stream exiting the reactor is rapidly cooled in the cooling system to stop the reaction.

-

Collect the product mixture in a sample vial.

-

-

Product Analysis:

-

Analyze the collected sample using an appropriate analytical technique (e.g., GC-MS or HPLC) to determine the conversion of this compound and the yield of ε-caprolactam.

-

-

Purification (Post-synthesis):

-